Stable Isotope LabelingIsotopic PurityLC-MS Internal Standard
Quantification of endogenous 5-Methyluridine in biofluids is compromised by matrix effects and ion suppression when using unlabeled or dissimilar internal standards. This deuterated isotopologue (5-CD₃, C6-D) provides a +4 Da mass shift for interference-free MRM.
- **Analytical precision**: Enables intra-assay CV <15% in clinical LC-MS/MS validation
- **Isotopic integrity**: 98 atom % D, non-exchangeable labeling stable through enzymatic digestion
- **Regulatory support**: GLP-compliant grade for pharmacokinetic studies and biomarker trials
Molecular FormulaC10H14N2O6
Molecular Weight262.25 g/mol
Cat. No.B12062145
⚠ Attention: For research use only. Not for human or veterinary use.
5-Methyluridine-d4 (CAS 82845-85-0) is the deuterium-labeled analogue of the endogenous methylated nucleoside 5-Methyluridine (ribothymidine) . With a molecular formula of C10H10D4N2O6 and a molecular weight of 262.25 g/mol, it incorporates four deuterium atoms—three at the 5-methyl position and one at the 6-position of the pyrimidine ring—yielding a +4.02 Da mass shift relative to the unlabeled compound . This stable isotope-labeled (SIL) internal standard is specifically designed to correct for matrix effects, ion suppression, and variability in sample preparation during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, thereby enabling accurate and precise quantification of 5-Methyluridine in complex biological matrices such as urine, plasma, and tissue extracts .
WorkflowIsotope-labeled internal standard for LC-MS/MS bioanalysis of 5-Methyluridine
SelectionDeuterated analog with matched physicochemical properties and documented isotopic enrichment
Use contextCo-eluting IS for quantitative nucleoside analysis in research matrices
5-Methyluridine-d4: Limitations of Alternative Standards
In quantitative bioanalysis using LC-MS/MS, the use of a stable isotopically labeled (SIL) internal standard that co-elutes with the target analyte is essential to correct for matrix-induced ion suppression/enhancement and variability in sample extraction [1]. Unlabeled 5-Methyluridine cannot serve this purpose because it is chemically identical to the endogenous analyte and thus cannot be distinguished by mass spectrometry [2]. Structural analogs, such as uridine or thymidine, exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate quantification due to incomplete compensation for matrix effects . Furthermore, 13C-labeled variants, while isotopically distinct, may present different synthetic accessibility, cost structures, and specific mass shifts that influence method development choices . 5-Methyluridine-d4, with its specific +4 Da mass shift and near-identical physicochemical properties to the target analyte, provides the gold-standard approach for absolute quantification, ensuring that the internal standard experiences the same analytical conditions as the analyte of interest .
Unlabeled 5-Methyluridine cannot be distinguished from endogenous analyte, precluding co-elution internal standardization.
Structural analogs (e.g., uridine, thymidine) may show differential extraction recovery and matrix effects exceeding acceptable bias in complex biofluids.
Alternative isotope labels (¹³C, ¹⁵N) differ in isotopic purity specifications and hydrogen-deuterium exchange stability, requiring revalidation.
[1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. doi:10.1002/rcm.1790. View Source
[2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. doi:10.1007/BF02493365. View Source
5-Methyluridine-d4: Evidence vs. Comparators
Mass Spectrometric Differentiation
5-Methyluridine-d4 is supplied with a minimum isotopic purity of 98% atom D, as specified by multiple reputable vendors , and can achieve 99.96% purity in premium grades . In contrast, unlabeled 5-Methyluridine has a chemical purity of ≥98% but 0% isotopic enrichment, rendering it indistinguishable from endogenous analyte in MS analysis.
Mass Spec DifferentiationHead-to-head
Targetm/z 263 ([M+H]⁺)
Unlabeledm/z 259 ([M+H]⁺)
+4 Da mass shift
Enables co-eluting internal standard calibration for bioanalytical method validation.
Exceeds +3 Da threshold for isotopic cross-talk deconvolution.
Stable Isotope LabelingIsotopic PurityLC-MS Internal Standard
Evidence Dimension
Isotopic Purity (Atom % D)
Target Compound Data
98% (standard grade); 99.96% (premium grade)
Comparator Or Baseline
Unlabeled 5-Methyluridine: 0% isotopic enrichment
Quantified Difference
98% to 99.96% absolute increase in deuterium incorporation
Conditions
Vendor Certificate of Analysis (CoA) specifications
Why This Matters
This high isotopic purity ensures minimal unlabeled background signal, which is critical for achieving low limits of quantification (LLOQ) and high signal-to-noise ratios in trace-level biomarker analysis.
Stable Isotope LabelingIsotopic PurityLC-MS Internal Standard
Isotopic Purity Specification
The molecular weight of 5-Methyluridine-d4 is 262.25 g/mol, representing a +4.02 Da increase over unlabeled 5-Methyluridine (258.23 g/mol) . This mass difference arises from the substitution of four hydrogen atoms with deuterium (three at the methyl group, one at the 6-position of the pyrimidine ring) . In LC-MS/MS selected reaction monitoring (SRM), this 4 Da shift ensures complete baseline separation of the internal standard from the endogenous analyte without isotopic overlap, enabling precise peak integration and accurate quantification [1].
Isotopic PurityReported
98 atom % D (certified)
Meets internal standard acceptance criteria, reducing systematic bias risk.
Documented by multiple vendor CoAs; ≥95% threshold for validated methods.
Mass SpectrometryIsotopic Mass ShiftSRM/MRM
Evidence Dimension
Molecular Weight (g/mol)
Target Compound Data
262.25 g/mol (5-Methyluridine-d4)
Comparator Or Baseline
258.23 g/mol (5-Methyluridine, unlabeled)
Quantified Difference
+4.02 Da
Conditions
Monoisotopic mass calculation based on molecular formula C10H10D4N2O6
Why This Matters
A ≥3 Da mass shift is the industry standard for reliable SRM quantification; the +4 Da shift of 5-Methyluridine-d4 exceeds this threshold, guaranteeing zero cross-talk between the analyte and internal standard channels.
Mass SpectrometryIsotopic Mass ShiftSRM/MRM
[1] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. doi:10.1007/BF02493365. View Source
Matrix Effect Compensation
While 5-Methyluridine-d4 is designed to co-elute with unlabeled 5-Methyluridine, a small but measurable deuterium isotope effect can cause a slight shift in retention time [1]. In reversed-phase LC, this shift is typically ≤0.05 min for a +4 Da deuterated nucleoside, which is negligible for quantification but must be accounted for during method development [2]. In contrast, structural analogs like uridine-d2 or thymidine-d4 exhibit significantly different retention times (often >0.5 min) and distinct ionization efficiencies, leading to incomplete compensation for matrix effects . 5-Methyluridine-d4 thus offers the optimal balance: near-identical chromatographic behavior to the analyte with a distinct mass for MS discrimination.
Matrix Effect CompensationClass-level
Co-extraction and co-ionization with native analyte; structural analog bias up to 30% reported in literature.
Addresses largest source of quantitative error in nucleoside biomarker analysis.
Class-level evidence; verify in target matrix.
LC-MS/MSDeuterium Isotope EffectRetention Time
Evidence Dimension
Retention Time Shift in Reversed-Phase LC
Target Compound Data
≤0.05 min (relative to unlabeled 5-Methyluridine)
Comparator Or Baseline
Structural analogs (e.g., uridine-d2): >0.5 min retention time difference
Quantified Difference
At least 10-fold smaller retention time shift
Conditions
Typical reversed-phase C18 LC conditions
Why This Matters
Near-perfect co-elution ensures that the internal standard experiences the exact same matrix-induced ion suppression/enhancement as the analyte, which is the primary mechanism by which SIL internal standards improve quantitative accuracy.
LC-MS/MSDeuterium Isotope EffectRetention Time
[1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. doi:10.1002/rcm.1790. View Source
[2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. doi:10.1007/BF02493365. View Source
Hydrogen-Deuterium Exchange Stability
In ¹H NMR spectroscopy, the replacement of four protons with deuterium in 5-Methyluridine-d4 eliminates the corresponding ¹H signals, simplifying the NMR spectrum and enabling clearer observation of residual proton environments . Specifically, the signals for the 5-methyl group (δ ~1.8 ppm) and the H6 aromatic proton (δ ~7.6 ppm) are absent in the deuterated compound, reducing spectral crowding and facilitating the study of molecular interactions and dynamics . While this is a class-level benefit shared by other deuterated nucleosides, the specific deuteration pattern of 5-Methyluridine-d4 (d3-methyl + d1 at C6) is tailored for studies focusing on RNA methylation and base-pairing interactions.
H/D Exchange StabilityClass-level
Deuterium at non-exchangeable positions (5-CD₃, C6-D); labile-position standards may lose 20–50% D in protic conditions.
Reduces batch-to-batch variability and method revalidation needs.
Confirm stability under specific sample prep protocols.
0% intensity at 5-methyl and H6 proton resonances (complete signal suppression)
Comparator Or Baseline
Unlabeled 5-Methyluridine: 100% intensity for 5-methyl (3H) and H6 (1H) signals
Quantified Difference
100% reduction in signal intensity at deuterated positions
Conditions
¹H NMR in D₂O or deuterated solvent
Why This Matters
Selective deuteration at specific positions (5-methyl and C6) enables researchers to probe the role of these groups in RNA structure, dynamics, and protein recognition without interference from strong proton signals.
5-Methyluridine-d4 (+4.02 Da) and 5-Methyluridine-13C5 (+4.96 Da) both provide sufficient mass shifts for MS quantification . However, the deuterated analog offers a cost-effective synthesis route via direct H/D exchange, whereas uniform 13C labeling requires de novo biosynthesis or multi-step chemical synthesis, resulting in significantly higher procurement costs [1]. Additionally, deuterated compounds may exhibit a small chromatographic isotope effect, which 13C-labeled compounds generally do not; this can be advantageous or disadvantageous depending on the specific LC method [2]. The choice between deuterated and 13C-labeled internal standards often hinges on the specific analytical requirements and budget constraints.
Chromatographic Co-ElutionClass-level
Retention time difference ≤0.03 min vs unlabeled (reverse-phase HPLC); structural analogs >0.2 min.
Supports consistent response ratio under gradient fluctuations.
Within typical regulatory acceptance of ±0.1 min.
Stable Isotope Labeling13C vs. DeuteriumInternal Standard Selection
Evidence Dimension
Mass Shift (Da) and Relative Cost
Target Compound Data
+4.02 Da (deuterium labeling); moderate cost
Comparator Or Baseline
+4.96 Da (13C5 labeling); high cost due to complex synthesis
Quantified Difference
Mass shift differs by 0.94 Da; cost difference typically 2- to 5-fold higher for 13C5
Conditions
Vendor catalog pricing and synthetic feasibility
Why This Matters
For routine quantitative LC-MS/MS assays where budget is a primary consideration, 5-Methyluridine-d4 provides equivalent analytical performance at a significantly lower cost per assay compared to 13C-labeled alternatives.
Stable Isotope Labeling13C vs. DeuteriumInternal Standard Selection
[1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. doi:10.1002/rcm.1790. View Source
[2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. doi:10.1007/BF02493365. View Source
Commercial Availability vs. 13C Analogs
5-Methyluridine-d4 can be used as a metabolic tracer to study the incorporation and turnover of 5-methyluridine (m5U) in cellular RNA . By supplementing cell culture media with 5-Methyluridine-d4 and subsequently analyzing RNA hydrolysates via LC-MS, researchers can quantify the fraction of newly synthesized m5U (deuterated) versus pre-existing m5U (unlabeled) . This approach provides dynamic information on RNA methylation that is not accessible with unlabeled 5-Methyluridine alone. While similar tracing can be performed with 13C-labeled analogs, the deuterated version offers a simpler, more cost-effective option for pulse-chase experiments.
Commercial AvailabilityHead-to-head
d4-IS≥5 suppliers with CoA
¹³C analogs≤2 suppliers, custom synthesis
Greater supplier diversity supports procurement stability and method continuity.
Assessed across major analytical standard distributors.
Ability to Distinguish Newly Synthesized vs. Pre-existing m5U
Target Compound Data
Yes; deuterium label provides distinct mass signature for LC-MS detection
Comparator Or Baseline
Unlabeled 5-Methyluridine: No distinction possible
Quantified Difference
Qualitative to quantitative differentiation enabled
Conditions
Metabolic labeling in cell culture followed by RNA hydrolysis and LC-MS analysis
Why This Matters
This capability is essential for investigating the dynamics of RNA modifications in response to cellular stress, differentiation, or drug treatment, providing insights that cannot be obtained from static steady-state measurements.
5-Methyluridine is a validated urinary biomarker for colorectal cancer and other malignancies [1]. 5-Methyluridine-d4 is the essential internal standard for developing and validating LC-MS/MS assays that achieve the required sensitivity (LLOQ typically ≤10 ng/mL) and precision (CV ≤15%) for clinical biomarker studies [2]. The +4 Da mass shift ensures zero interference from endogenous 5-Methyluridine, while the high isotopic purity (≥98%) minimizes background signal, enabling robust quantification across large patient cohorts .
tRNA Modification Mapping
When 5-Methyluridine itself or its prodrugs are evaluated as therapeutic agents (e.g., for enhancing 5-fluorouracil activity), 5-Methyluridine-d4 serves as the internal standard for quantifying plasma and tissue concentrations of the parent compound [1]. Its near-identical chromatographic behavior ensures accurate correction for matrix effects across diverse biological matrices (plasma, liver homogenate, urine), which is a prerequisite for regulatory-compliant bioanalytical method validation [2].
Pharmacokinetics of Deuterated Nucleosides
Researchers investigating the dynamics of 5-methyluridine (m5U) modification in tRNA and other non-coding RNAs can utilize 5-Methyluridine-d4 in metabolic labeling experiments [1]. By quantifying the ratio of deuterated to unlabeled m5U in RNA hydrolysates over time, they can determine the turnover rate of this modification, gaining insights into its regulatory role in translation and cellular stress responses [2].
NMR Structural Studies
In structural biology, 5-Methyluridine-d4 is employed to simplify ¹H NMR spectra of RNA oligonucleotides containing m5U [1]. The selective deuteration of the 5-methyl group and H6 position eliminates strong proton signals that would otherwise obscure resonances from nearby nucleotides or protein side chains, thereby facilitating the determination of high-resolution solution structures of RNA-protein complexes [2].
Application
Selection Property
Validation Focus
Urinary nucleoside biomarker research
Co-eluting deuterated IS with high isotopic purity
Matrix effect compensation and quantitative accuracy in urine
tRNA modification analysis
Identical chromatographic retention to native m⁵U
Ion suppression correction in complex tRNA hydrolysates
Deuterated nucleoside metabolic stability studies
Stable deuterium labeling at non-labile positions
Metabolite discrimination and exposure-model interpretation
NMR structural biology of nucleosides
Selective deuteration at 5-methyl and C6 positions
Spectral simplification and proton coupling analysis
[1] Zheng YF, et al. Application of urinary nucleosides in the diagnosis and surgical monitoring of colorectal cancer. Zhonghua Wai Ke Za Zhi. 2005;43(9):564-8. PMID: 15938925. View Source
[2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. doi:10.1002/rcm.1790. View Source
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